AZ4800

Alzheimer's disease Aβ modulation γ-secretase

AZ4800 is a second-generation γ-secretase modulator (GSM) validated in HEK/APPswe cells and mouse brain Aβ42 models. Potent Aβ42 IC50 26 nM; elevates Aβ37 750% and Aβ38 300%—a unique fingerprint for assay qualification. Spares Notch signaling, ideal for combined BACE1 inhibition studies. Competitive binding with second-gen GSMs enables target engagement studies. Optimal for precise amyloid modulation research.

Molecular Formula C24H29N5O3
Molecular Weight 435.53
CAS No. 1226886-78-7
Cat. No. B605731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ4800
CAS1226886-78-7
SynonymsAZ4800;  AZ 4800;  AZ-4800.
Molecular FormulaC24H29N5O3
Molecular Weight435.53
Structural Identifiers
SMILESCC1=CN(C2=CC=C(NC3=NC(COC4CCCC4)=C(COCC5)C5=N3)C=C2OC)C=N1
InChIInChI=1S/C24H29N5O3/c1-16-12-29(15-25-16)22-8-7-17(11-23(22)30-2)26-24-27-20-9-10-31-13-19(20)21(28-24)14-32-18-5-3-4-6-18/h7-8,11-12,15,18H,3-6,9-10,13-14H2,1-2H3,(H,26,27,28)
InChIKeyRMRFSIAFQBYBSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZ4800 (CAS 1226886-78-7) γ-Secretase Modulator for Alzheimer's Research Procurement


AZ4800 (CAS 1226886-78-7) is a second-generation γ-secretase modulator (GSM) developed by AstraZeneca that selectively modulates amyloid-β (Aβ) peptide production without inhibiting Notch signaling [1][2]. As a pyrano-pyrimidine derivative (MW 435.52, C24H29N5O3), AZ4800 distinguishes itself from first-generation GSMs such as (R)-flurbiprofen through a non-APP targeting mechanism and competitive interaction with other second-generation GSMs [1]. The compound demonstrates potent cellular activity in HEK/APPswe cells and has been validated in vivo for reducing brain Aβ42 levels in mouse models, making it a key tool compound for Alzheimer's disease research procurement [1][3].

Why Researchers Cannot Substitute AZ4800 with Other γ-Secretase Modulators


AZ4800 cannot be substituted by other γ-secretase modulators due to its distinct Aβ peptide profile, mechanism of action, and validated in vivo efficacy. Unlike first-generation GSMs that interact with amyloid precursor protein (APP) and exhibit non-competitive binding, AZ4800 directly targets the γ-secretase complex and competes with second-generation GSMs such as E2012 [1]. Furthermore, AZ4800 uniquely elevates Aβ37 by 750% while increasing Aβ38 by only 300%, a fingerprint that differs markedly from close analogs AZ3303 (Aβ38 ↑550%, Aβ37 ↑300%) and AZ1136 (Aβ37/Aβ39 ↑250%) [1]. These divergent Aβ signatures preclude direct substitution in experiments requiring precise modulation of specific Aβ species. Additionally, AZ4800 has been specifically validated in combination with the BACE1 inhibitor AZ3971 to achieve additive Aβ42 reduction in mouse brain, a combinatorial effect that cannot be assumed for other GSMs [2].

Quantitative Evidence Differentiating AZ4800 from Closest Analogs


Differential Aβ42 and Aβ40 Inhibition Potency vs. AZ3303 and AZ1136

AZ4800 exhibits 2.8-fold greater potency against Aβ42 compared to Aβ40, whereas AZ3303 and AZ1136 show less than 2-fold differentiation. In HEK/APPswe cells, AZ4800 inhibits Aβ42 with IC50 = 26 ± 6 nM and Aβ40 with IC50 = 60 ± 14 nM [1]. By comparison, AZ3303 inhibits Aβ42 with IC50 = 74 ± 10 nM (2.8-fold less potent than AZ4800) and Aβ40 with IC50 = 810 ± 70 nM [1]. AZ1136 is substantially weaker, with Aβ42 IC50 = 990 ± 150 nM and Aβ40 IC50 = 1,400 ± 100 nM [1].

Alzheimer's disease Aβ modulation γ-secretase

Unique Aβ Peptide Fingerprint: Aβ37 vs. Aβ38 Elevation Ratio

AZ4800 generates a distinctive Aβ peptide signature that differs qualitatively from its closest analogs. At maximally effective concentrations, AZ4800 elevates Aβ37 by 750% and Aβ38 by 300% (ratio ~2.5:1) while suppressing Aβ39 [1]. In contrast, AZ3303 elevates Aβ38 by 550% and Aβ37 by 300% (ratio ~1.8:1 favoring Aβ38) [1]. AZ1136 elevates both Aβ37 and Aβ39 by 250% without a clear differential [1]. First-generation GSM (R)-flurbiprofen shows a completely different pattern with minimal Aβ37/38 modulation [1].

Alzheimer's disease Aβ peptide profiling GSM fingerprinting

Mechanistic Distinction: Competitive Binding with Second-Generation GSMs

AZ4800 exhibits competitive binding with the second-generation GSM E2012 but non-competitive interaction with first-generation GSMs such as (R)-flurbiprofen and sulindac sulfide [1]. Cellular cross-competition experiments demonstrate that AZ4800 and E2012 compete for the same binding site on the γ-secretase complex, whereas (R)-flurbiprofen binds to a distinct, non-overlapping site [1]. This binding profile confirms that AZ4800 operates via a distinct pharmacological mechanism from NSAID-derived GSMs.

γ-secretase pharmacology GSM binding drug-target interaction

Notch-Sparing Selectivity: Preserved EphB2/EphA4 Processing

AZ4800 modulates Aβ production without impairing the processing of Notch, EphB2, or EphA4, critical γ-secretase substrates involved in cell signaling [1]. This contrasts with γ-secretase inhibitors (GSIs) such as MRK-560, which non-selectively block all γ-secretase activity and cause significant Notch-related toxicity [1]. The selectivity profile is class-level for second-generation AZ GSMs but has been explicitly demonstrated for AZ4800 in cell-based assays.

γ-secretase selectivity Notch signaling off-target toxicity

Additive Aβ42 Reduction with BACE1 Inhibitor AZ3971 In Vivo

AZ4800 produces additive reduction of brain Aβ42 levels when co-administered with the BACE1 inhibitor AZ3971 in C57BL/6 mice [1]. The combined treatment reduced brain Aβ42 to a level that equaled the arithmetic sum of the reductions achieved by each agent alone, demonstrating that the two mechanisms do not interfere and can be combined for enhanced efficacy [1]. This additive effect was validated in both primary cortical neurons and in vivo mouse brain tissue [1].

combination therapy BACE1 inhibition in vivo pharmacology

In Vivo Brain Aβ42 Reduction Following Oral Dosing

AZ4800 reduces brain Aβ42 levels in mice following oral administration at doses of 75, 150, and 300 μmol/kg [1]. This in vivo activity demonstrates that AZ4800 achieves brain exposure sufficient to modulate γ-secretase activity, a critical property not shared by all in vitro GSM leads. The compound was administered by oral gavage and brain Aβ42 was measured 1.5 h post-dose [1].

in vivo efficacy oral bioavailability brain penetration

Validated Research Applications for AZ4800 in Alzheimer's Disease Studies


High-Potency Aβ42 Reduction in Cellular Models

AZ4800 is optimal for cell-based assays requiring potent, selective Aβ42 reduction at low nanomolar concentrations. With an Aβ42 IC50 of 26 nM in HEK/APPswe cells—2.8-fold more potent than AZ3303 and 38-fold more potent than AZ1136—AZ4800 minimizes off-target effects at working concentrations [1]. This potency advantage enables robust Aβ42 suppression while preserving cellular viability and Notch signaling [1].

Aβ Peptide Fingerprinting and Biomarker Validation

AZ4800's unique Aβ profile—elevating Aβ37 by 750% and Aβ38 by 300% while suppressing Aβ39—provides a distinct signature for validating Aβ immunoassays and biomarker panels [1]. Unlike AZ3303 (which favors Aβ38 elevation) or AZ1136 (which elevates Aβ37 and Aβ39 equally), AZ4800 generates a reproducible peptide fingerprint that can serve as a positive control for assay qualification and cross-study comparisons [1].

Combination Therapy Studies with BACE1 Inhibitors

AZ4800 is the GSM of choice for studies investigating combined secretase targeting. It has been specifically validated in vitro and in vivo to produce additive Aβ42 reduction when paired with the BACE1 inhibitor AZ3971, with no evidence of mechanistic interference [2]. This validation supports its use in preclinical models exploring dual inhibition of amyloidogenic processing pathways [2].

Mechanistic Studies of γ-Secretase Modulation

AZ4800's competitive binding with second-generation GSMs (e.g., E2012) and non-competitive interaction with first-generation GSMs (e.g., (R)-flurbiprofen) makes it an essential tool for dissecting the pharmacology of γ-secretase [1]. Its binding site overlaps with other second-generation modulators, enabling displacement studies that map the allosteric pocket targeted by this class of compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ4800

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.